molecular formula C17H16N2O5S B2511213 N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251610-13-5

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2511213
CAS No.: 1251610-13-5
M. Wt: 360.38
InChI Key: NOFAUUXJISYOCP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of related compounds with antimicrobial properties. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, testing them for in vitro antimicrobial activities. This study suggests that compounds within this chemical class can be synthesized with specific properties aimed at combating microbial infections Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Novel Heterocyclic Structures

Bakhite, Al‐Sehemi, and Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility in synthesizing diverse heterocyclic compounds for potential applications in pharmaceuticals and materials science Bakhite, Al‐Sehemi, & Yamada, 2005.

Electrochromic and Polymeric Applications

Research by Chang and Liou (2008) on aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units showcases the application of related compounds in the development of electrochromic materials and polymers with unique electronic properties. This suggests potential research avenues for N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide in electronic and polymeric materials Chang & Liou, 2008.

Future Directions

The study of this compound could provide valuable insights into its potential applications. For example, it could be investigated for its bioactivity, or used as a starting point for the synthesis of new compounds .

Mechanism of Action

Target of Action

albicans .

Mode of Action

It’s known that similar compounds have shown antimicrobial activity . The compound might interact with its targets, leading to changes that inhibit the growth of these microbes.

Biochemical Pathways

It’s known that similar compounds have shown antimicrobial activity , suggesting that they may affect pathways related to microbial growth and survival.

Result of Action

It’s known that similar compounds have shown antimicrobial activity , suggesting that they may inhibit the growth of certain microbes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water has been noted to promote the crystallization of similar compounds . .

Biochemical Analysis

Biochemical Properties

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death .

Molecular Mechanism

At the molecular level, N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2, inhibiting its activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This results in changes in the expression of genes involved in inflammation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with a gradual decrease in activity as the compound degrades .

Dosage Effects in Animal Models

The effects of N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative and conjugative reactions, resulting in the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as lipophilicity and molecular size .

Subcellular Localization

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide localizes to specific subcellular compartments, including the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action . The subcellular localization can influence the compound’s activity and function within the cell .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-8-9(23-2)4-5-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFAUUXJISYOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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